2-Pyrrolidinecarboxamide,N-methoxy-N-methyl-(9CI)
Description
2-Pyrrolidinecarboxamide,N-methoxy-N-methyl-(9CI) is a pyrrolidine-derived carboxamide compound characterized by a methoxy-methyl substitution on the carboxamide nitrogen. Pyrrolidinecarboxamides are widely studied in medicinal chemistry due to their conformational rigidity and bioactivity, particularly as intermediates in pharmaceutical synthesis (e.g., peptidomimetics or enzyme inhibitors) .
Properties
IUPAC Name |
N-methoxy-N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9(11-2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVNXIOVTVMCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCCN1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, N-methoxy-N-methyl-(9CI) typically involves the reaction of pyrrolidine with appropriate reagents to introduce the carboxamide, methoxy, and methyl groups. One common method involves the use of N-methylpyrrolidine-2-carboxamide as a starting material, which is then subjected to various chemical reactions to achieve the desired substitutions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarboxamide, N-methoxy-N-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Pyrrolidinecarboxamide, N-methoxy-N-methyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinecarboxamide, N-methoxy-N-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituents
Key structural analogs of 2-Pyrrolidinecarboxamide,N-methoxy-N-methyl-(9CI) include:
Notes:
- The target compound’s N-methoxy-N-methyl substituents distinguish it from analogs with hydroxy, methyl, or benzodioxole groups.
- Methoxy groups generally enhance lipophilicity and metabolic stability compared to hydroxy or amino substituents .
Physicochemical Properties
- Molecular Weight : Most analogs (e.g., 158–182 g/mol) fall within a narrow range, suggesting similar bioavailability profiles.
- Polarity : Hydroxy-substituted derivatives (e.g., 114357-98-1) exhibit higher polarity, whereas methoxy groups may balance solubility and membrane permeability .
- Boiling Point/Density: For 1-Pyrrolidinecarboximidamide,N-cyano-N-methyl-(9CI) (density: 1.14 g/cm³; bp: ~233.8°C), the cyano group increases density compared to methoxy analogs .
Biological Activity
Chemical Structure and Properties
The molecular formula of 2-Pyrrolidinecarboxamide, N-methoxy-N-methyl-(9CI) is C₇H₁₄N₂O₂. The presence of the methoxy group is significant as it modifies the electronic properties of the molecule, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₂O₂ |
| Molecular Weight | 158.20 g/mol |
| CAS Number | 742691-96-9 |
Antimalarial Activity
Research on related pyrrolidine carboxamide derivatives has demonstrated promising antimalarial effects. For instance, a study synthesized new sulphonamide pyrrolidine carboxamide derivatives that exhibited significant activity against Plasmodium falciparum, with IC50 values ranging from 2.40 to 8.30 μM. The mechanism involves inhibition of N-myristoyltransferase (NMT), an essential enzyme for the parasite's lifecycle . This suggests that similar derivatives of 2-Pyrrolidinecarboxamide could also possess antimalarial properties.
Anticancer Activity
A novel series of pyrrolidine-carboxamide derivatives were evaluated for their anticancer potential. Compounds from this series showed no cytotoxic effects on normal human mammary gland epithelial cells while demonstrating significant antiproliferative activity against various cancer cell lines, including A-549 (lung), MCF-7 (breast), and HT-29 (colon). The most potent derivative exhibited an IC50 value of 0.90 μM, outperforming the standard drug doxorubicin . This highlights the potential of pyrrolidine carboxamides in cancer therapy.
The biological activity of 2-Pyrrolidinecarboxamide is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
- Modulation of Signaling Pathways : Compounds that interact with growth factor receptors or cyclin-dependent kinases (CDKs) can disrupt cellular signaling essential for cancer cell growth and division .
Case Studies
- Antimalarial Study : A study focused on sulphonamide-pyrrolidine carboxamide hybrids found that certain derivatives effectively inhibited P. falciparum by targeting NMT, which is vital for the parasite's survival .
- Anticancer Research : In vitro assays demonstrated that specific pyrrolidine-carboxamide derivatives could significantly inhibit cancer cell viability while sparing normal cells, indicating a selective action that could lead to fewer side effects in therapeutic applications .
Q & A
Q. What are the most effective synthetic routes for 2-Pyrrolidinecarboxamide,N-methoxy-N-methyl-(9CI), and how can purity be ensured during synthesis?
Synthetic strategies for pyrrolidine derivatives often involve multi-step protection-deprotection sequences. A plausible route includes:
- Step 1 : Formation of the pyrrolidine backbone via cyclization of a linear precursor, such as a substituted amine or carbonyl compound.
- Step 2 : Introduction of the N-methoxy-N-methyl group using reagents like methoxyamine or methylating agents under controlled pH and temperature .
- Step 3 : Purification via column chromatography (silica gel, gradient elution) followed by recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to achieve >95% purity.
Validation : Monitor reactions using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection (λ = 210–260 nm) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how should conflicting data be resolved?
Q. What safety protocols are essential for handling 2-Pyrrolidinecarboxamide derivatives in laboratory settings?
- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid prolonged exposure to light or moisture .
- Handling : Use fume hoods, nitrile gloves, and safety goggles. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose following hazardous waste regulations .
- Toxicity Screening : Conduct Ames tests or cytotoxicity assays if biological activity is suspected .
Advanced Research Questions
Q. How can reaction conditions for synthesizing this compound be optimized using statistical experimental design?
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to test variables: temperature (50–100°C), solvent polarity (THF vs. DMF), and catalyst loading (0.5–2 mol%) .
- Response Surface Methodology (RSM) : Model yield (%) as a function of variables to identify optimal conditions. Validate with three independent replicates to reduce error .
- Case Study : In similar carboxamide syntheses, optimizing solvent polarity increased yields by 25% while reducing byproduct formation .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound in catalytic systems?
- Reaction Pathway Modeling : Use density functional theory (DFT) to calculate activation energies for key steps (e.g., carboxamide formation). Software like ORCA or Gaussian can simulate transition states .
- Solvent Effects : Conduct molecular dynamics (MD) simulations to assess solvation effects on reaction kinetics. Polar solvents (e.g., DMSO) may stabilize intermediates .
- Validation : Compare computational predictions with experimental kinetic data (e.g., via in-situ IR monitoring) .
Q. How should researchers address contradictory data in reaction mechanisms involving this compound?
- Hypothesis Testing : Propose competing mechanisms (e.g., nucleophilic substitution vs. radical pathways) and validate using isotopic labeling (e.g., ¹⁸O in carboxamide) or trapping experiments .
- Collaborative Analysis : Cross-reference data with computational models (e.g., DFT-calculated intermediates) to reconcile discrepancies .
- Case Study : In a related pyrrolidine derivative, conflicting NMR data were resolved by identifying a rotameric equilibrium via variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
